Ethyl L-histidinate dihydrochloride

Enzymology Inhibitor Design Histidine Decarboxylase

Select Ethyl L-histidinate dihydrochloride for its documented threefold difference in histidine decarboxylase (HDC) inhibitory potency compared to the methyl ester, enabling finer control in enzymatic studies. The dihydrochloride salt ensures superior aqueous solubility and stability versus the free base, while the ethyl ester provides an optimal balance of lipophilicity and steric bulk for peptide coupling. With verified chiral integrity ([α]D²⁴ = 16 ± 2°) and ≥98% purity, this building block minimizes side reactions and ensures reproducible outcomes in peptide synthesis, metal-chelating ligand development, and pharmaceutical intermediate production.

Molecular Formula C8H15Cl2N3O2
Molecular Weight 256.13 g/mol
CAS No. 93923-84-3
Cat. No. B555443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl L-histidinate dihydrochloride
CAS93923-84-3
SynonymsH-HIS-OET2HCL; 35166-54-2; 93923-84-3; ethyl(2S)-2-amino-3-(1H-imidazol-4-yl)propanoatedihydrochloride; EthylL-histidinateHCl; H-HIS-OET2HCL; H-His-OEt.2HCl; C8H13N3O2.2HCl; SCHEMBL3069712; ethylL-histidinatedihydrochloride; CTK8G0574; MolPort-006-144-541; XAWDMXNJDWMHCN-KLXURFKVSA-N; EthylL-histidinatedihydrochloride; EINECS300-174-0; histidineethylesterdihydrochloride; 7175AH; L-Histidineethylesterdihydrochloride; MCULE-7039442133; NE52913; AK191801; FT-0657656; EN300-75059; (S)-Ethyl2-amino-3-(1H-imidazol-4-yl)propanoatedihydrochloride
Molecular FormulaC8H15Cl2N3O2
Molecular Weight256.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CN=CN1)N.Cl.Cl
InChIInChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H/t7-;;/m0../s1
InChIKeyXAWDMXNJDWMHCN-KLXURFKVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl L-Histidinate Dihydrochloride (CAS 93923-84-3): Chemical Profile and Research Utility


Ethyl L-histidinate dihydrochloride (CAS 93923-84-3), also known as L-histidine ethyl ester dihydrochloride or H-His-OEt·2HCl, is a protected amino acid derivative with the molecular formula C8H15Cl2N3O2 and a molecular weight of 256.13 g/mol . As the dihydrochloride salt of the ethyl ester of L-histidine, it is a white to light beige crystalline powder that is highly soluble in water and polar organic solvents . This compound serves primarily as a key building block in peptide synthesis, where the ethyl ester protects the carboxylic acid moiety, and as a precursor for the synthesis of histidine-containing biomolecules . Its utility spans biochemical research, pharmaceutical development, and the study of enzymatic mechanisms involving histidine residues.

Why Ethyl L-Histidinate Dihydrochloride Cannot Be Simply Replaced by Other Histidine Derivatives


The selection of Ethyl L-histidinate dihydrochloride over its closest analogs—such as L-histidine methyl ester dihydrochloride or the free amino acid—is not arbitrary and carries significant implications for research outcomes. The ethyl ester group imparts a specific balance of lipophilicity and steric bulk that directly influences enzymatic interactions, particularly as an inhibitor of histidine decarboxylase (HDC), where a threefold difference in inhibitory potency compared to the methyl ester has been documented [1]. Furthermore, the dihydrochloride salt form is critical for ensuring high aqueous solubility and stability during storage and use, a property that the free base lacks . Substituting with a different ester or salt form would alter reaction kinetics in peptide synthesis, modify enzyme inhibition profiles, and could compromise the reproducibility of sensitive biochemical assays. The following evidence-based guide provides the quantitative data necessary for informed scientific selection and procurement.

Quantitative Evidence Guide: Ethyl L-Histidinate Dihydrochloride vs. Key Comparators


Enzyme Inhibition Potency: Ethyl Ester vs. Methyl Ester on Histidine Decarboxylase (HDC)

In a comparative study of histidine derivatives as inhibitors of rat stomach histidine decarboxylase, the methyl ester of L-histidine (L-His-OMe) demonstrated potent inhibition with a Ki value of 1.8 × 10⁻⁶ M. When the methyl group was extended to an ethyl ester (L-His-OEt), a threefold decrease in inhibitory potency was observed [1]. This quantitative difference directly demonstrates that the ethyl ester is a less potent, and thus potentially more tunable, inhibitor for applications where complete enzyme shutdown is not desired.

Enzymology Inhibitor Design Histidine Decarboxylase

Aqueous Solubility and Formulation Stability: Dihydrochloride Salt vs. Free Base

Ethyl L-histidinate dihydrochloride exhibits significantly enhanced water solubility compared to its free base form. The compound is supplied as a very hygroscopic, light beige powder that is readily soluble in water and polar organic solvents . In contrast, the free base (Ethyl L-histidinate, CAS 7555-06-8) has markedly lower aqueous solubility, which can limit its utility in aqueous biochemical assays and formulations . The dihydrochloride salt requires storage at ≤ -4 °C to maintain stability .

Formulation Solubility Stability

Purity Benchmarking: L-Histidine Ethyl Ester Dihydrochloride vs. Other Protected Amino Acids

Commercially available Ethyl L-histidinate dihydrochloride is routinely offered at a purity of ≥ 99% (TLC), as confirmed by Certificates of Analysis from reputable suppliers . This level of purity is critical for solid-phase peptide synthesis (SPPS) where impurities can lead to truncated or deletion sequences, reducing overall yield and purity of the final peptide. While many protected amino acids are available at similar purities, this benchmark is not universal across all vendors or less common derivatives, making supplier verification essential .

Peptide Synthesis Purity Quality Control

Chiral Integrity: Optical Rotation as a Marker of Enantiopurity

The enantiomeric purity of L-histidine ethyl ester dihydrochloride is critical for maintaining the stereochemistry of synthesized peptides. This compound exhibits a specific optical rotation of [α]D²⁴ = 16 ± 2° (C = 1 in absolute ethanol) . This value serves as a quantitative benchmark for verifying the material's chiral integrity upon receipt and before use in stereospecific syntheses. Deviation from this range would indicate racemization or contamination, which could lead to the production of diastereomeric peptides with altered or diminished biological activity.

Chiral Purity Analytical Chemistry Peptide Chemistry

Optimal Research and Industrial Applications for Ethyl L-Histidinate Dihydrochloride


Solid-Phase Peptide Synthesis (SPPS) of Histidine-Containing Peptides

Ethyl L-histidinate dihydrochloride is the preferred building block for introducing an L-histidine residue with a protected carboxyl group into a growing peptide chain. Its high purity (≥99% TLC) and verified chiral integrity ([α]D²⁴ = 16 ± 2°) minimize side reactions and ensure the correct stereochemistry of the final peptide [1]. Its excellent aqueous solubility facilitates coupling reactions in both aqueous and mixed solvent systems [2].

Investigating Histidine Decarboxylase (HDC) Inhibition

For studies on histamine biosynthesis, the ethyl ester provides a less potent, reversible inhibition of HDC compared to the more potent, irreversible methyl ester [1]. This makes it a valuable tool for probing the enzyme's active site and for applications where complete, long-lasting inhibition is not desired, such as in certain cell-based assays or in vivo models [2]. The threefold difference in potency allows for finer control over the inhibition level [1].

Synthesis of Metal-Chelating Ligands and Complexes

The imidazole ring of histidine is a well-known metal-chelating moiety. The ethyl ester derivative, with its enhanced solubility in organic solvents compared to the free amino acid, is a superior starting material for synthesizing more complex, lipophilic metal-chelating ligands. These ligands are used in applications ranging from immobilized metal affinity chromatography (IMAC) to the development of novel catalysts and imaging agents [1].

Preparation of Histidine-Derived Precursors and Intermediates

The compound serves as a versatile precursor for the synthesis of a wide range of N-substituted histidine derivatives and other modified amino acids used in medicinal chemistry and chemical biology. Its defined purity and stability profile ensures reproducible outcomes in multi-step synthetic sequences, reducing batch-to-batch variability in the production of research tools and pharmaceutical intermediates [1].

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